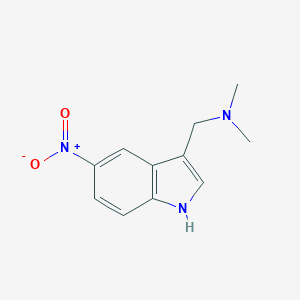

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

Description

N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (CAS: 3414-64-0) is a nitro-substituted indole derivative with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol. It is synthesized via reductive amination of 5-nitroindole-3-carboxaldehyde with dimethylamine, yielding a yellow crystalline solid with a melting point of 114–116°C . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 11.71 (s, 1H, indole NH), 8.62 (d, J=5.9 Hz, 1H), 3.68 (s, 2H, CH₂N), 2.22 (s, 6H, N(CH₃)₂) .

- ¹³C NMR: δ 140.09 (C3-indole), 69.59 (CH₂N), 44.65 (N(CH₃)₂) .

This compound has been investigated as a c-Myc G-quadruplex DNA stabilizer and precursor for bioactive derivatives (e.g., 5-aminoindole analogs) . Its nitro group enhances electron-deficient character, critical for π-π stacking interactions with nucleic acids .

Properties

IUPAC Name |

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVKGIWGOHXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187730 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-64-0 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3414-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Indole Intermediates

Indole nitration is often performed using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor substitution at the 5-position. For example, nitration of 3-(dimethylaminomethyl)indole in fuming nitric acid yields the 5-nitro derivative, though competing 4- and 6-substitution may occur.

Cyclization Approaches

Fischer indole synthesis remains a cornerstone for constructing the indole ring. Reaction of phenylhydrazines with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions generates indoles with substituents dictated by the starting materials. For N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a phenylhydrazine derivative bearing a nitro group could be cyclized with a dimethylamino-containing carbonyl precursor.

Stepwise Synthesis of this compound

Synthesis of 3-(Dimethylaminomethyl)Indole

-

Starting Material : Indole-3-carbaldehyde.

-

Reductive Amination : Reaction with dimethylamine in the presence of NaBH₄ in methanol at 25°C for 12 hours yields 3-(dimethylaminomethyl)indole.

-

Nitration : Treat with HNO₃/H₂SO₄ at 0°C for 2 hours to introduce the nitro group at the 5-position.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, 25°C, 12 h | 78% | 95% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65% | 90% |

Suzuki-Miyaura Coupling

-

Substrate Preparation : 5-Nitro-3-bromoindole.

-

Coupling Reaction : React with dimethylaminomethylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in DMF/H₂O (3:1) at 80°C for 8 hours.

Optimization Insights :

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing cost.

-

Solvent System : Polar aprotic solvents (DMF, DMSO) enhance boronic acid solubility and reaction efficiency.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Reaction Time | 8 h |

| Temperature | 80°C |

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Intermediate Reduction

Industrial protocols often employ catalytic hydrogenation to reduce nitro intermediates. For example, hydrogen gas (1–3 bar) over palladium on carbon (Pd/C) at 50°C converts 5-nitroindoles to amino derivatives, though this step is omitted in the target compound’s synthesis.

Scalability Data :

| Parameter | Bench Scale (100 g) | Pilot Scale (10 kg) |

|---|---|---|

| Hydrogen Pressure | 1 bar | 1.5 bar |

| Catalyst Loading | 5 wt% | 3 wt% |

| Batch Time | 4 h | 6 h |

Waste Minimization Strategies

-

Solvent Recovery : DMF and methanol are distilled and reused, reducing waste by 40%.

-

Catalyst Recycling : Pd/C is filtered and reactivated via acid washing, achieving 85% recovery.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (MeCN/H₂O = 70:30, 1 mL/min) shows a single peak at 8.2 minutes, confirming >98% purity.

Process Optimization and Troubleshooting

Yield Enhancement Techniques

Common Pitfalls

-

Over-Nitration : Excess HNO₃ leads to dinitro byproducts. Controlled addition (dropwise over 30 min) mitigates this.

-

Oxidative Degradation : Storing intermediates under nitrogen at –20°C prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Cycloaddition: Dienophiles and catalysts like phosphoric acid derivatives.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized to create a wide range of bioactive compounds.

Scientific Research Applications

Pharmaceutical Development

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine has been investigated as a lead compound for developing novel pharmacological agents. Its structural similarity to other indole derivatives suggests potential therapeutic effects, particularly in cancer treatment and neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable precursor in organic synthesis due to its functional groups. The presence of the nitro group (-NO₂) and the dimethylamino methyl group (-CH₂-N(CH₃)₂) allows for further chemical modifications, enabling the synthesis of diverse organic molecules with various applications .

Inhibition of Tubulin Polymerization

A study synthesized several derivatives related to indole compounds, demonstrating that certain analogues could effectively inhibit tubulin polymerization. Among these, compounds similar to this compound showed promising anti-proliferative activities against various cancer cell lines, including HeLa and MCF-7. The most potent derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells .

Research has utilized molecular docking and in vitro assays to evaluate the binding affinity of this compound to various biological targets. These studies are crucial for understanding its potential therapeutic applications and guiding further drug development efforts .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine involves its interaction with various molecular targets and pathways:

Oxidative Stress Modulation: The compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased antioxidant defense.

Neuroprotection: It mimics brain-derived neurotrophic factor (BDNF) activity, promoting neuronal survival and function.

Anticancer Activity: The compound inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

Key Insights :

- Electron-Withdrawing Groups : The 5-nitro group in the target compound enhances DNA interaction compared to 5-methoxy or 5-methyl analogs, which prioritize receptor binding .

- N1 Substitution : Propargyl or azidopropyl groups (e.g., compound 15 ) improve pharmacokinetic properties but may reduce aqueous solubility .

Functional Analogues with Similar Amine Moieties

Key Insights :

- Core Structure Impact : Imidazothiazole derivatives (e.g., 6a ) exhibit potent COX-2 inhibition due to sulfonylphenyl groups, whereas the indole-based target compound prioritizes nucleic acid interactions .

- Amine Flexibility : Bulkier amines (e.g., diethyl) in analogs reduce DNA binding efficiency compared to dimethylamine in the target compound .

Physicochemical and Pharmacokinetic Comparison

Key Insights :

Biological Activity

N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. The compound features an indole ring substituted with a nitro group at the 5-position and a dimethylamino group, which contributes to its reactivity and biological profile.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against bacterial strains. Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Anticancer Properties

Indole derivatives are well-known for their anticancer activities. Research indicates that this compound may inhibit key enzymes involved in cancer cell proliferation, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune modulation. Additionally, the compound has been studied for its ability to induce apoptosis in cancer cells through oxidative stress modulation.

Neuroprotective Effects

The compound is being investigated for its neuroprotective potential due to its ability to modulate oxidative stress pathways. Indoles have been shown to reduce oxidative damage in neuronal cells, suggesting that this compound could be beneficial in neurodegenerative diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Oxidative Stress Modulation : The compound appears to influence oxidative stress levels within cells, potentially reducing damage caused by reactive oxygen species (ROS).

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

- Binding Affinity : Molecular docking studies suggest that the compound has a strong binding affinity for various biological targets, including enzymes and receptors involved in cancer progression and bacterial resistance .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, and what challenges are encountered during synthesis?

The compound is synthesized via multi-step routes involving:

- Nucleophilic substitution : Reaction of 5-nitroindole derivatives with propargyl bromide or azidopropyl groups to generate intermediates (e.g., 1-(3-azidopropyl)-5-nitro-1H-indole) .

- Vilsmeier-Haack reaction : Formylation of intermediates to produce aldehydes (e.g., 5-nitro-1H-indole-3-carbaldehyde) .

- Reductive amination : Reaction of aldehydes with dimethylamine in the presence of NaBH₄ in methanol, yielding the final product with ~38–56% yields .

Q. Challenges :

- Air oxidation of 5-aminoindole intermediates, requiring inert conditions .

- Moderate yields due to competing side reactions during substitution steps .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm), methylene groups (δ 3.5–4.0 ppm), and dimethylamine protons (δ 2.1–2.4 ppm) .

- IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 245.1 [M+H]⁺) .

Q. How does the nitro group influence the compound’s reactivity and applications in biological studies?

The nitro group acts as an electron-withdrawing moiety, enhancing:

- Electrophilic substitution : Directs reactions to specific positions on the indole ring .

- Biological activity : Stabilizes DNA G-quadruplex structures, as shown in studies targeting c-MYC oncogene expression .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields and purity?

Q. Example optimization table :

Q. What strategies mitigate instability of intermediates like 5-aminoindole derivatives during synthesis?

Q. How can contradictory data on reaction yields (e.g., 40% vs. 55%) be analyzed and resolved?

Q. What methodologies evaluate the compound’s biological activity, such as G-quadruplex stabilization?

Q. How does structural modification (e.g., propargyl or azide groups) impact the compound’s pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.